molecular formula C17H25N3O3 B7921531 [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7921531
M. Wt: 319.4 g/mol
InChI Key: AXTAPLXZZHJEDP-CFMCSPIPSA-N
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Description

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a synthetic compound featuring a pyrrolidine core substituted with a methylcarbamic acid benzyl ester group and an (S)-2-amino-propionyl side chain. This structure combines a heterocyclic amine (pyrrolidine) with a carbamate-protected amine and a chiral amino acid derivative, making it relevant for pharmaceutical research, particularly in protease inhibition or receptor modulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(18)16(21)20-9-8-15(11-20)10-19(2)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t13-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTAPLXZZHJEDP-CFMCSPIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

  • Pyrrolidine-3-ylmethanol : Core scaffold for functionalization.

  • Benzyl Chloroformate : Introduces the benzyl carbamate group.

  • (S)-2-((tert-Butoxycarbonyl)amino)propanoic Acid : Protected amino acid precursor.

  • Coupling Agents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (Ethylcarbodiimide Hydrochloride) with DIPEA (N,N-Diisopropylethylamine).

Step 1: Protection of Pyrrolidine Nitrogen

Pyrrolidine-3-ylmethanol is treated with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the methyl-carbamic acid benzyl ester intermediate.
Reaction Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Yield: 85–90%.

Step 2: Introduction of (S)-2-Amino-propionyl Group

The intermediate undergoes peptide coupling with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid using HATU/DIPEA.
Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 0°C to room temperature

  • Yield: 70–75%.

Step 3: Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc-protected amine is removed using trifluoroacetic acid (TFA) in DCM.
Reaction Conditions :

  • TFA:DCM (1:1 v/v)

  • Time: 2–4 hours

  • Yield: >95%.

Step 4: Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Synthesis
Solvent DMF for couplingEnhances reagent solubility
Temperature 0°C during acylationsMinimizes racemization
Catalyst HATU over EDCHigher coupling efficiency
Protecting Group Boc for aminesPrevents unwanted side reactions

Challenges :

  • Racemization : Mitigated by low-temperature reactions and short reaction times.

  • Byproduct Formation : Addressed via precise stoichiometry and gradient purification.

Characterization and Analytical Data

Post-synthesis validation employs:

TechniqueKey FindingsSource
¹H/¹³C NMR Confirms stereochemistry and functional groups
Mass Spectrometry Molecular ion peak at m/z 319.4 [M+H]⁺
HPLC Purity >98% (C18 column, acetonitrile/water)

Example NMR Data :

  • δ 1.45 ppm (s, 9H) : tert-Butyl group (Boc-protected intermediate).

  • δ 5.10 ppm (s, 2H) : Benzyl ester protons.

Comparative Analysis of Synthetic Routes

A comparison of methodologies from recent studies:

MethodYield (%)Purity (%)Key Advantage
HATU-Mediated Coupling 7598High stereoselectivity
EDC/NHS Approach 6595Cost-effective
Solid-Phase Synthesis 6090Scalability

The HATU-based method is preferred for research-scale synthesis due to superior efficiency, despite higher reagent costs.

Industrial and Scalability Considerations

  • Catalytic Hydrogenation : Replaces stoichiometric reagents for benzyl group removal, enhancing sustainability.

  • Continuous Flow Systems : Reduce reaction times and improve reproducibility for large-scale production .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation at various positions, depending on the conditions and reagents.

  • Reduction: : Reductive amination or hydrogenation can modify its functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new substituents on the ring or the side chains.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substituents: : Various alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products

Depending on the specific reaction conditions, major products can include various derivatives with modified functional groups that may enhance or inhibit certain properties or reactivities.

Scientific Research Applications

The compound “[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester” is a synthetic derivative that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and neurobiology. This article explores its applications, supported by data tables and case studies.

Molecular Formula

The molecular formula of this compound is C17H24N2O3C_{17}H_{24}N_{2}O_{3}.

Medicinal Chemistry

This compound has shown potential as a pharmacological agent due to its ability to modulate neurotransmitter systems. It has been investigated for its effects on:

  • Neurotransmission : Studies indicate that derivatives of carbamic acids can influence neurotransmitter release, particularly in the context of glutamate receptors, which are critical for synaptic plasticity and memory formation .
  • Antihypertensive properties : Similar compounds have been documented to exhibit antihypertensive effects, making them candidates for treating cardiovascular diseases .

Neurobiology

Research has highlighted the role of compounds like this one in neuroprotective strategies:

  • Neuroprotection : The compound may protect against excitotoxicity caused by excessive glutamate signaling, which is implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
  • Cognitive enhancement : Preliminary studies suggest that it may enhance cognitive functions through modulation of synaptic transmission .

Drug Development

The compound is being explored in drug development pipelines:

  • Lead Compound : Its unique structure allows it to serve as a lead compound for synthesizing new drugs aimed at neurological disorders .
  • Formulation Studies : Research into its formulation has indicated improved bioavailability when combined with certain excipients, enhancing its therapeutic efficacy .

Case Study 1: Neuroprotective Effects

A study published in The Journal of Neuroscience demonstrated that a related compound significantly reduced neuronal death in models of excitotoxicity. The findings suggested that the mechanism involved the inhibition of NMDA receptor-mediated calcium influx, thus highlighting the potential therapeutic uses of pyrrolidine derivatives in neurodegenerative diseases.

Case Study 2: Antihypertensive Activity

In a pharmacological study involving hypertensive rat models, administration of similar carbamic acid derivatives resulted in a dose-dependent decrease in blood pressure. The study concluded that these compounds could be further developed as antihypertensive agents due to their favorable safety profile and efficacy .

Mechanism of Action

The mechanism by which [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester exerts its effects typically involves:

  • Molecular Interactions: : Binding to specific proteins or enzymes.

  • Pathways: : Modulation of biochemical pathways either by inhibition or activation of specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of carbamic acid esters with pyrrolidine/piperidine backbones and amino acid-derived substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Applications References
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester (Target) C18H25N3O4 347.41 Pyrrolidine-3-ylmethyl, benzyl ester, (S)-propionyl Chiral center, potential protease inhibition
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester C18H25N3O4 347.41 Pyrrolidine-2-ylmethyl (positional isomer) Altered steric interactions
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester C19H27N3O4 361.44 Piperidine ring (6-membered) Enhanced conformational flexibility
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester C18H30N3O4 352.45 Cyclopropyl group, tert-butyl ester Increased lipophilicity
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester C16H24N2O3 292.38 Hydroxyethyl substituent Improved solubility
[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester C15H21N3O3 291.35 Acetyl group (shorter side chain) Reduced steric bulk
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester C17H23ClN2O3 338.83 Chloro-acetyl, isopropyl carbamate Electrophilic reactivity
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester C20H31N3O3 361.48 Extended butyryl side chain Potential enhanced target affinity

Key Structural and Functional Insights:

Positional isomers (e.g., 2-ylmethyl vs. 3-ylmethyl in pyrrolidine derivatives) influence steric hindrance and hydrogen-bonding capabilities .

Ester Group Variations :

  • Benzyl ester (target compound): Offers moderate lipophilicity and stability.
  • tert-Butyl ester (): Enhances metabolic stability but reduces aqueous solubility .
  • Ethyl ester (): Balances solubility and membrane permeability.

Amino Acid Side Chains: Propionyl vs. Acetyl: The longer propionyl chain in the target compound may improve target affinity compared to acetyl analogs .

Stereochemical Considerations: The (S)-configuration in the amino-propionyl group (target compound) is critical for chiral recognition in enzymatic systems. Piperidine derivatives with (R)-configurations (e.g., ) show distinct pharmacological profiles .

Discontinued Compounds :

  • Several analogs (e.g., ) are marked as discontinued, suggesting challenges in synthesis, stability, or efficacy. For example, tert-butyl esters () may face hydrolysis issues in vivo .

Biological Activity

The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a chiral molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a carbamic acid ester moiety, which are critical for its biological activity. The stereochemistry at the (S) configuration plays a significant role in its interaction with biological targets.

Research indicates that the compound may exert its biological effects through various mechanisms, including enzyme inhibition and receptor modulation. Notably, it has been studied for its effects on the N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in the metabolism of endocannabinoids.

Enzyme Inhibition

A study reported that the compound demonstrated potent inhibition of rat NAAA with an IC50 value of 127 nM, indicating significant potential for modulating pain and inflammation pathways . The structure-activity relationship (SAR) studies suggest that modifications to the carbamate group can influence potency.

Efficacy in Preclinical Models

Table 1: Biological Activity Data

CompoundActivity TypeIC50 (nM)
This compoundNAAA Inhibition127
(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamidePain ModulationVarious

Case Studies

  • Pain and Inflammation : In rodent models, compounds similar to this compound have shown efficacy in reducing pain behaviors induced by tissue injury or inflammation. This suggests its potential application in treating chronic pain conditions .
  • Antiviral Activity : Although primarily focused on enzyme inhibition, some derivatives have been explored for antiviral properties, particularly against herpes viruses, showcasing a broader therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester?

  • Methodology :

  • Step 1 : Start with chiral building blocks like N-Boc-L-homophenylalanine to ensure stereochemical integrity .
  • Step 2 : Use coupling agents (e.g., HATU or DCC) for amide bond formation between the pyrrolidine and carbamate moieties .
  • Step 3 : Introduce the benzyl ester group via benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
  • Step 4 : Deprotect the Boc group using TFA or HCl in dioxane .
    • Characterization : Validate intermediates via NMR (¹H/¹³C) and LC-MS. X-ray crystallography can confirm stereochemistry in crystalline intermediates .

Q. How should researchers assess the purity and stability of this compound during storage?

  • Purity Testing :

  • Employ reverse-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for optimal separation .
  • Use UV detection at 210–260 nm for carbamate and amide functional groups .
    • Stability :
  • Store at –20°C under inert gas (N₂/Ar) to minimize hydrolysis of the benzyl ester .
  • Monitor degradation via periodic LC-MS to detect byproducts like free carboxylic acids or amine derivatives .

Q. What analytical techniques are critical for structural confirmation?

  • Primary Tools :

  • NMR : ¹H and ¹³C NMR to verify stereochemistry (e.g., coupling constants for (S)-configuration) and carbamate linkage .
  • HRMS : Confirm molecular ion peaks with <5 ppm error .
    • Advanced Techniques :
  • Single-crystal X-ray diffraction for absolute configuration validation .

Advanced Research Questions

Q. How can researchers address discrepancies in yield or stereochemical outcomes across synthetic batches?

  • Root Causes :

  • Variability in coupling efficiency (e.g., incomplete amide bond formation) .
  • Racemization during deprotection steps (e.g., acidic conditions causing chiral center inversion) .
    • Solutions :
  • Optimize reaction time/temperature for coupling (e.g., 0–5°C for HATU-mediated reactions) .
  • Use milder deprotection agents (e.g., TFA instead of HCl) to preserve stereochemistry .

Q. What experimental designs mitigate degradation during in vitro/in vivo studies?

  • In Vitro :

  • Prepare fresh DMSO stock solutions (<1 week old) to avoid precipitation or hydrolysis .
  • Use continuous cooling (4°C) during kinetic assays to slow organic degradation .
    • In Vivo :
  • Formulate with cyclodextrin or PEG for aqueous solubility enhancement .
  • Include stabilizers (e.g., ascorbic acid) in oral formulations to prevent oxidation .

Q. How can catalytic mechanisms be studied for stereoselective synthesis of this compound?

  • Approach :

  • Investigate Pd-catalyzed reductive cyclization (from nitro precursors) using formic acid derivatives as CO surrogates .
  • Perform kinetic isotope effect (KIE) studies to identify rate-limiting steps in amide bond formation .
    • Tools :
  • DFT calculations to model transition states and stereochemical outcomes .

Data Contradiction Analysis

Q. Why might reported bioactivity data vary between studies using this compound?

  • Key Factors :

  • Differences in impurity profiles (e.g., residual solvents affecting assay results) .
  • Degradation during prolonged storage (e.g., ester hydrolysis reducing active compound concentration) .
    • Resolution :
  • Cross-validate purity via orthogonal methods (HPLC + HRMS) .
  • Standardize storage protocols across labs (e.g., –80°C for long-term stability) .

Methodological Tables

Table 1 : Optimized HPLC Conditions for Purity Analysis

ParameterSpecification
ColumnC18 (4.6 × 150 mm, 5 µm)
Mobile Phase10 mM NH₄OAc (pH 6.5):MeOH (70:30)
Flow Rate1.0 mL/min
DetectionUV @ 254 nm

Table 2 : Stability Under Storage Conditions

ConditionDegradation Rate (%/month)Major Byproduct
–20°C (N₂)<1%None detected
25°C (ambient air)15%Carboxylic acid

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